molecular formula C8H9ClN2O B2687367 3,4-Dihydro-2H-2,7-naphthyridin-1-one;hydrochloride CAS No. 2305254-90-2

3,4-Dihydro-2H-2,7-naphthyridin-1-one;hydrochloride

Cat. No.: B2687367
CAS No.: 2305254-90-2
M. Wt: 184.62
InChI Key: JGAHUBNZQZCFNM-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-2,7-naphthyridin-1-one;hydrochloride is a heterocyclic compound that belongs to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-2,7-naphthyridin-1-one;hydrochloride can be achieved through several methods. One common approach involves the use of multicomponent reactions, which efficiently generate complex molecular architectures. For instance, the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-2,7-naphthyridin-1-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthyridine derivatives.

    Reduction: Reduction reactions can yield dihydronaphthyridine derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various naphthyridine derivatives, which can exhibit different chemical and biological properties depending on the specific modifications made to the parent compound.

Scientific Research Applications

3,4-Dihydro-2H-2,7-naphthyridin-1-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Some derivatives are being investigated for their potential therapeutic applications, including as inhibitors of specific enzymes and receptors.

    Industry: The compound is used in the development of materials with unique electronic and photophysical properties.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-2,7-naphthyridin-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. For example, some derivatives of the compound have been shown to inhibit enzymes involved in DNA replication and repair, leading to antiproliferative effects on cancer cells . The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H-2,7-naphthyridin-1-one;hydrochloride is unique due to its specific structural features, which allow for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

3,4-dihydro-2H-2,7-naphthyridin-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.ClH/c11-8-7-5-9-3-1-6(7)2-4-10-8;/h1,3,5H,2,4H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAHUBNZQZCFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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